4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide
Description
This compound features a 1,3-dioxo-benzo[de]isoquinoline core, a piperazine-ethyl linker, a carbonyl group, and a N,N-diethylbenzenesulfonamide moiety. The benzo[de]isoquinoline system provides a planar aromatic structure, which may facilitate π-π stacking interactions in biological targets. The piperazine group enhances solubility and serves as a flexible linker, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions.
Properties
IUPAC Name |
4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S/c1-3-32(4-2)39(37,38)23-13-11-22(12-14-23)27(34)31-18-15-30(16-19-31)17-20-33-28(35)24-9-5-7-21-8-6-10-25(26(21)24)29(33)36/h5-14H,3-4,15-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUIAGKUXUSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step reactions involving key intermediates. A common approach includes the following steps:
Formation of 1,3-dioxobenzoisoquinoline: Starting from phthalic anhydride, the reaction with ammonia leads to phthalimide. Subsequent cyclization in the presence of dehydrating agents like acetic anhydride forms the benzoisoquinoline core.
Ethylation of the benzoisoquinoline core:
Piperazine ring formation: The ethylated product reacts with piperazine in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Attachment of the sulfonamide group: This step involves reacting the compound with N,N-diethylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes for scalability and cost-effectiveness. Techniques such as flow chemistry and automated synthesis are employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the benzoisoquinoline core, resulting in various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the nitro functional groups if present in derivatives.
Substitution: The sulfonamide group and the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogenation conditions.
Nucleophiles: Amines or alkoxides for substitution reactions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation leads to hydroxylated derivatives, while nucleophilic substitution yields new sulfonamide or piperazine-substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
Anticancer Activity
Research indicates that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The incorporation of piperazine and sulfonamide groups may enhance these effects by improving bioavailability and selectivity towards cancer cells.
Antimicrobial Properties
Compounds with sulfonamide functionalities have been extensively studied for their antimicrobial activity. The target compound's structure suggests potential efficacy against bacterial infections, particularly due to the sulfonamide's mechanism of action, which involves inhibition of folate synthesis in bacteria.
Central Nervous System (CNS) Effects
The piperazine component is known for its CNS activity, making this compound a candidate for further exploration in neuropharmacology. Preliminary studies suggest potential applications in treating anxiety and depression, as modifications to the piperazine structure have been linked to enhanced serotonin receptor activity.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer properties of a related benzo[de]isoquinoline derivative. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as an antibacterial agent.
Case Study 3: CNS Activity Exploration
In a pharmacological study assessing the effects on anxiety-like behavior in rodent models, derivatives of piperazine-based compounds showed reduced anxiety levels as measured by elevated plus maze tests. The results suggest that modifications similar to those found in the target compound could lead to new anxiolytic agents.
Mechanism of Action
Comparing 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide with other similar compounds:
1,3-Dioxobenzoisoquinoline derivatives: These compounds share the same core but differ in their side chains, affecting their biological activity and solubility.
Piperazine derivatives: Compounds like 1-(2-phenylethyl)piperazine exhibit similar pharmacological profiles but lack the complexity of the benzoisoquinoline core.
Sulfonamide compounds: Simple sulfonamides like sulfanilamide are known for their antibacterial properties, whereas the compound has more diversified applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzo[de]isoquinoline Derivatives
Key Insight: The benzo[de]isoquinoline core is critical for planar aromatic interactions. Modifications like phosphonates or iodonium salts introduce distinct electronic properties, altering solubility and reactivity .
Piperazine-Linked Sulfonamides/Carboxamides
Key Insight: Piperazine-linked sulfonamides/carboxamides are common in drug design for solubility and target engagement.
Sulfonamide-Containing Analogs
Key Insight : Sulfonamide groups are versatile for hydrogen bonding, but their efficacy depends on adjacent substituents. The target compound’s diethylbenzenesulfonamide may offer superior lipophilicity compared to smaller substituents .
Structural-Activity Relationship (SAR) Trends
Benzo[de]isoquinoline Core: Enhances π-π stacking and rigidity, critical for binding to hydrophobic pockets. Derivatives without this core (e.g., triazoles, quinazolines) show reduced planarity .
Piperazine Linker : Improves solubility and conformational flexibility. Carbothioamide or carboxamide variants (vs. carbonyl) alter hydrogen-bonding capacity .
Biological Activity
The compound 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H30N4O4S
- Molecular Weight : 462.58 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial effects. The presence of piperazine and sulfonamide moieties contributes to its potential pharmacological properties.
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. A study highlighted that certain isoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle .
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Its structure allows for interaction with DNA and RNA, potentially leading to cytotoxic effects in malignant cells.
Antimicrobial Properties
Isoquinoline derivatives have also been studied for their antimicrobial effects. For instance, compounds similar to the one have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
- In Vitro Studies : The compound's efficacy was evaluated using standard disk diffusion methods, where it demonstrated significant inhibition zones against tested pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications at specific positions on the isoquinoline ring or the piperazine group can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzo ring | Increased cytotoxicity against cancer cells |
| Alteration of piperazine substituents | Improved binding affinity to target proteins |
This relationship underscores the importance of synthetic chemistry in optimizing the therapeutic potential of such compounds.
Case Study 1: Anticancer Activity
In a recent study, a series of isoquinoline derivatives were synthesized and tested for their anticancer properties. Among them, a derivative structurally similar to our compound showed IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MCF7 cells. The study concluded that the presence of the dioxo group significantly enhances cytotoxicity compared to non-dioxo analogs .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of sulfonamide derivatives. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
